Lotusine

Vue d'ensemble

Description

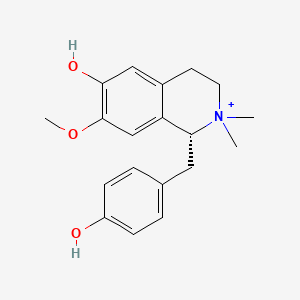

Lotusine is a member of isoquinolines and is a natural product found in Magnolia officinalis, Xylopia parviflora, and Nelumbo nucifera .

Synthesis Analysis

There are several studies that have been conducted on Lotusine. For instance, a study titled “Insight into Lotusine and Puerarin in Repairing Alcohol-Induced Metabolic Disorder Based on UPLC-MS/MS” discusses the effects of Lotusine on alcohol-induced metabolic disorders . Another study titled “NMR spectroscopic analysis of lotusine” provides an analysis of Lotusine using a series of NMR experiments .

Molecular Structure Analysis

Lotusine has a molecular formula of C19H24NO3+ and a molecular weight of 314.4 g/mol . The structure of Lotusine has been analyzed using NMR spectroscopy .

Chemical Reactions Analysis

Lotusine has been studied for its effects on various biological systems. For example, a study titled “Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells” discusses the protective effects of Lotusine against doxorubicin-induced toxicity .

Physical And Chemical Properties Analysis

Lotusine is a soluble alkaloid and is one of the major constituents of the Chinese medicine Lotus Plumule . It has a molecular weight of 314.40 and a molecular formula of C19H24NO3 .

Applications De Recherche Scientifique

- Lotusine’s Role : Lotusine has been studied for its anti-wrinkle effects. It reduces sUV-induced matrix metalloproteinase (MMP)-1 expression, which plays a role in skin aging .

- Mechanism : Lotusine modulates transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB), both involved in skin health .

- Health Benefits : The lotus can be developed as a valuable functional food due to its potential benefits related to MMP-1 expression and skin aging .

- Research Finding : Lotusine repairs metabolite disorders induced by alcohol, particularly related to nucleotide metabolism and glutathione metabolism .

- Comparison to Puerarin : It shows similar activities to puerarin in alleviating behavioral abnormalities, neuroapoptosis, and hepatic lipid accumulation caused by alcohol exposure .

- Hepatic Lipid Accumulation : Lotusine helps prevent excessive lipid accumulation in the liver due to alcohol exposure .

Anti-Wrinkle Properties

Functional Food Potential

Alcohol-Related Metabolite Repair

Neuroprotective Effects

Skin Health and Photoaging

Safety And Hazards

Propriétés

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTMLINFIQCERN-QGZVFWFLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317849 | |

| Record name | (-)-Lotusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lotusine | |

CAS RN |

6871-67-6 | |

| Record name | (-)-Lotusine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Lotusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lotusine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8U3YU3QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)